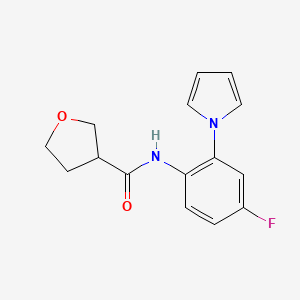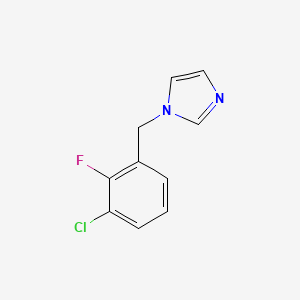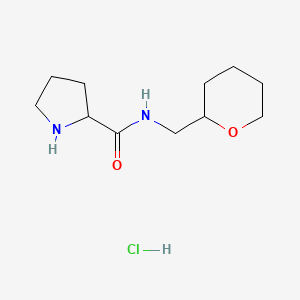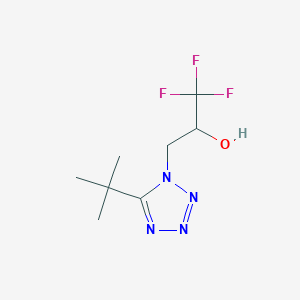![molecular formula C22H16N2O3S B7643887 5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)
5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound also exhibits potent antioxidant activity, which further contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its ability to inhibit tumor growth and microbial growth. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide. These include the development of novel analogs with improved pharmacological properties, the investigation of its potential use in the treatment of various diseases such as cancer and infectious diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable candidate for further research and development in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide involves the reaction of 4-acetylphenyl isothiocyanate with 4-(1,3-thiazol-2-yl)aniline in the presence of a base, followed by cyclization with furan-2-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been shown to possess potent antitumor and antimicrobial properties.
Propiedades
IUPAC Name |
5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-14(25)15-2-4-16(5-3-15)19-10-11-20(27-19)21(26)24-18-8-6-17(7-9-18)22-23-12-13-28-22/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLWSDPIDMRYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)
![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)


![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)